![molecular formula C13H21N B1418539 Tert-butyl[(3,4-dimethylphenyl)methyl]amine CAS No. 1155171-58-6](/img/structure/B1418539.png)
Tert-butyl[(3,4-dimethylphenyl)methyl]amine
説明
Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a chemical compound with the molecular formula C13H21N and a molecular weight of 191.31 . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 53 bonds. There are 20 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .科学的研究の応用
Synthesis Process
“Tert-butyl[(3,4-dimethylphenyl)methyl]amine” is likely involved in complex organic synthesis processes. Similar compounds are used in stereochemistry studies and isopropylate reductions due to their structural properties .
Medicinal Chemistry
Compounds with similar structures are often precursors to biologically active natural products, indicating potential applications in medicinal chemistry for drug synthesis .
Asymmetric Synthesis
The tert-butyl group is commonly used in asymmetric synthesis as a chiral inductor, suggesting that “Tert-butyl[(3,4-dimethylphenyl)methyl]amine” could be used in the synthesis of N-heterocycles through sulfinimine intermediates .
Chemical Protection
The tert-butyl group is also used for protection in chemical reactions, such as Boc protection, which could be an application for this compound in complex organic syntheses .
Synthetic Route Development
Developing synthetic routes for complex molecules often involves multiple steps where compounds like “Tert-butyl[(3,4-dimethylphenyl)methyl]amine” can play a crucial role in intermediates formation .
作用機序
Target of Action
Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a complex organic compound that has been used in various chemical reactions. It’s known to be used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it’s likely that this compound participates in the transmetalation step, where it interacts with a palladium catalyst and an organoboron reagent .
Biochemical Pathways
Its involvement in suzuki–miyaura coupling suggests it plays a role in carbon-carbon bond formation, a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of Tert-butyl[(3,4-dimethylphenyl)methyl]amine’s action are largely dependent on the specific reaction conditions and the other compounds present. In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon-carbon bonds .
特性
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMRTUBKAWHZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl[(3,4-dimethylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)

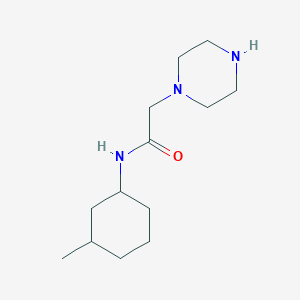
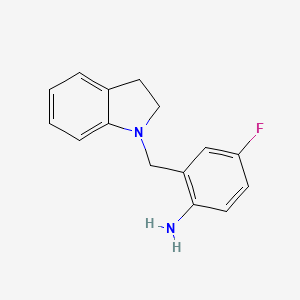
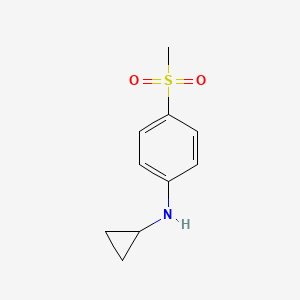

![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)

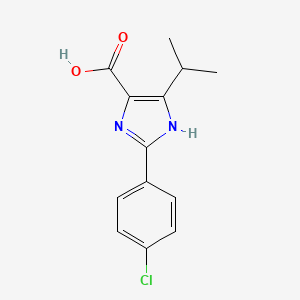
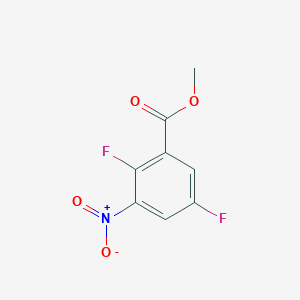
![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)
